Furcellaran

描述

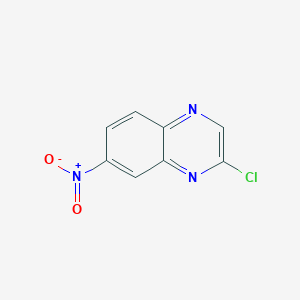

The exact mass of the compound 2-Chloro-7-nitroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-7-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-4-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWHGXURAAYUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398815 | |

| Record name | 2-chloro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55686-94-7, 9000-21-9 | |

| Record name | 2-Chloro-7-nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55686-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furcellaran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-chloro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcellaran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-7-NITROQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Composition of Furcellaran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran is a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. It is a hydrocolloid with gelling properties similar to carrageenan and agar, making it a valuable ingredient in the food and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the chemical structure and composition of this compound, along with detailed experimental protocols for its analysis.

Chemical Structure

This compound is a linear galactan with a backbone consisting of alternating α-(1→3)- and β-(1→4)-linked D-galactose residues.[3][4] The primary repeating disaccharide unit is composed of (1→3)-linked β-D-galactopyranose and (1→4)-linked 3,6-anhydro-α-D-galactopyranose.[3][4] A significant portion of the D-galactose units are sulfated, primarily at the C-4 position.[3][4] It is structurally similar to kappa-carrageenan but exhibits a lower degree of sulfation, with approximately one sulfate (B86663) group for every three to four monosaccharide units.[1][2]

The presence of 3,6-anhydro-α-D-galactopyranose is a key feature of this compound, contributing to its gelling properties. The formation of these anhydro bridges is often enhanced during extraction through alkaline treatment, which removes some sulfate groups.

Chemical Composition

The chemical composition of this compound can vary depending on the source of the seaweed, environmental conditions, and extraction methods. However, typical compositions are summarized in the tables below.

Monosaccharide Composition

| Monosaccharide Unit | Percentage (%) |

| D-galactose | 46 - 53%[1] |

| 3,6-anhydro-D-galactose | 30 - 35%[1] |

Sulfate and Ash Content

| Component | Percentage (%) |

| Sulfate (SO₄²⁻) | 12 - 16%[1] |

Molecular Weight

| Parameter | Value (kDa) |

| Weight-average molecular weight (Mw) | 20 - 80[1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound.

Extraction and Purification of this compound

This protocol describes a common method for extracting and purifying this compound from Furcellaria lumbricalis.

Materials:

-

Dried Furcellaria lumbricalis seaweed

-

Ethanol (B145695) (95%)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (optional, for alkaline extraction)

-

Drying oven

-

Filtration apparatus

Procedure:

-

Washing: Thoroughly wash the dried seaweed with tap water to remove salts, sand, and other impurities.

-

Extraction:

-

Aqueous Extraction: Submerge the washed seaweed in deionized water (e.g., 1:25 seaweed to water ratio) and heat at 90-100°C for 2-4 hours with constant stirring.

-

Alkaline Extraction (optional): To enhance gelling properties, the seaweed can be pre-treated with an alkaline solution (e.g., 0.1 M NaOH or KOH) at room temperature for several hours before aqueous extraction, or the alkaline solution can be used directly as the extraction medium.

-

-

Filtration: Separate the hot extract from the seaweed residue by filtration through a coarse filter cloth, followed by clarification using a filter press or centrifugation.

-

Precipitation: Cool the clarified extract to room temperature. Add ethanol (95%) or isopropanol to the extract (typically 2-3 volumes of alcohol to 1 volume of extract) while stirring to precipitate the this compound.

-

Purification: Collect the precipitated this compound fibers and wash them with ethanol (70-85%) to remove residual salts and low molecular weight impurities.

-

Drying: Press the purified this compound to remove excess alcohol and then dry it in a hot air oven at 60-70°C until a constant weight is achieved.

-

Milling: Mill the dried this compound to obtain a fine powder.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.

Sample Preparation:

-

Dissolve 10-20 mg of purified this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

To reduce viscosity and improve spectral resolution, the sample can be heated to 60-80°C.

-

For quantitative analysis, a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) can be added.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 60-80°C.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30'). Water suppression techniques like presaturation may be necessary.

-

Acquisition Parameters:

-

Spectral width: ~10-12 ppm.

-

Acquisition time: ~2-4 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 16-64.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The anomeric proton signals, typically found between 4.5 and 5.5 ppm, are of particular interest for identifying the different galactose residues.

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 60-80°C.

-

Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral width: ~150-200 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 10,000-20,000 (or more, depending on concentration).

-

-

Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. The anomeric carbon signals (90-110 ppm) and signals from sulfated carbons are key for structural confirmation.

2D NMR (COSY, HSQC) Protocols:

-

COSY (Correlation Spectroscopy): Helps to identify proton-proton couplings within the sugar rings. Standard gradient-selected COSY pulse sequences can be used.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, aiding in the assignment of both spectra. Standard gradient-selected HSQC pulse sequences are employed.

Monosaccharide Composition by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the monosaccharide composition after acid hydrolysis and derivatization.

Materials:

-

Purified this compound

-

Trifluoroacetic acid (TFA)

-

Acetic anhydride (B1165640)

-

Pyridine

-

Internal standard (e.g., myo-inositol)

-

GC-MS system with a capillary column (e.g., DB-5 or equivalent)

Procedure:

-

Hydrolysis:

-

Weigh 5-10 mg of this compound into a screw-cap vial.

-

Add a known amount of internal standard.

-

Add 1 mL of 2 M TFA.

-

Heat at 121°C for 2 hours.

-

Cool the sample and evaporate the TFA under a stream of nitrogen.

-

-

Reduction:

-

Dissolve the hydrolyzed sample in 1 mL of deionized water.

-

Add 10 mg of sodium borohydride (B1222165) (NaBH₄) and let the reaction proceed for 1 hour at room temperature.

-

Neutralize the excess NaBH₄ by adding a few drops of acetic acid.

-

-

Acetylation:

-

Evaporate the sample to dryness.

-

Add 0.5 mL of methanol and evaporate to remove borates (repeat 3-4 times).

-

Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

-

Heat at 100°C for 1 hour.

-

-

Extraction:

-

Cool the sample and add 1 mL of water and 1 mL of dichloromethane.

-

Vortex and centrifuge.

-

Collect the lower organic layer containing the alditol acetates.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 160°C, hold for 1 minute, then ramp to 250°C at 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron impact ionization (70 eV), scanning from m/z 40 to 600.

-

Identify and quantify the monosaccharides by comparing their retention times and mass spectra with those of known standards.

-

Molecular Weight Determination by SEC-MALLS

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALLS) allows for the absolute determination of the molecular weight distribution of this compound.

Materials:

-

Purified this compound

-

Mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃)

-

SEC-MALLS system (including a pump, SEC columns, MALLS detector, and a refractive index (RI) detector)

Procedure:

-

Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 0.5-2.0 mg/mL. Filter the solution through a 0.22 µm syringe filter.

-

System Equilibration: Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved for both the MALLS and RI detectors.

-

Injection: Inject a known volume (e.g., 100 µL) of the filtered sample onto the column.

-

Data Acquisition: Collect the light scattering and refractive index data as the sample elutes from the column.

-

Data Analysis: Use the software provided with the MALLS instrument to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the light scattering and RI signals. The dn/dc value (refractive index increment) for this compound in the chosen mobile phase is required for accurate molecular weight determination and should be either determined experimentally or obtained from the literature.

Sulfate Content Determination (Turbidimetric Method)

This method is based on the precipitation of sulfate ions with barium chloride in the presence of gelatin to form a stable suspension, the turbidity of which is proportional to the sulfate concentration.

Materials:

-

Purified this compound

-

Hydrochloric acid (HCl)

-

Barium chloride-gelatin reagent (dissolve gelatin in hot water, cool, and add BaCl₂)

-

Sulfate standard solution (e.g., K₂SO₄)

-

Spectrophotometer or microplate reader

Procedure:

-

Hydrolysis:

-

Accurately weigh about 10 mg of this compound into a test tube.

-

Add 10 mL of 1 M HCl.

-

Heat in a boiling water bath for 2 hours to hydrolyze the ester sulfates.

-

Cool and dilute to a known volume with deionized water.

-

-

Standard Curve Preparation: Prepare a series of standard solutions of known sulfate concentrations from the stock K₂SO₄ solution.

-

Turbidity Measurement:

-

To a set of test tubes, add an aliquot of the hydrolyzed sample or standard solution.

-

Add the barium chloride-gelatin reagent to each tube and mix well.

-

Allow the turbidity to develop for a specific time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 500 nm) against a reagent blank.

-

-

Calculation: Determine the sulfate concentration in the sample by comparing its absorbance to the standard curve. Calculate the percentage of sulfate in the original this compound sample.

Visualizations

Enzymatic Degradation Pathway of this compound

The following diagram illustrates the enzymatic degradation of this compound by enzymes from the marine bacterium Colwellia echini A3T.[3]

References

A Technical Guide to the Characterization of Native and Alkali-Modified Furcellaran

This technical guide provides an in-depth analysis of native and alkali-modified furcellaran, a sulfated polysaccharide extracted from the red algae Furcellaria lumbricalis. This compound is structurally similar to kappa-carrageenan and is valued for its gelling, thickening, and stabilizing properties in the food, pharmaceutical, and biotechnology industries. Alkali modification is a critical industrial process used to enhance its gelling capabilities. This document details the structural differences, comparative physicochemical properties, and the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.

Structural and Functional Overview

This compound is a linear polysaccharide composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose (DA).[1] It is structurally a hybrid of β-carrageenan and κ-carrageenan.[2][3] The structure consists of alternating (1→3)-β-D-galactopyranose-4'-sulfate and (1→4)-3,6-anhydro-α-D-galactopyranose units.[4][5] Native this compound contains precursor units that are less effective in forming strong gels.

The primary goal of alkali treatment is to improve the gelling ability of this compound.[5] This process involves treating the seaweed or the extracted polysaccharide with an alkaline solution, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[2][6] The treatment induces an intramolecular nucleophilic substitution, converting galactose-6-sulfate residues into 3,6-anhydro-D-galactose bridges.[5] This structural change increases the polymer's hydrophobicity and its propensity to form stable double-helical structures, which are the basis of its robust gel network.[4]

References

Unveiling the Macromolecular World of Furcellaran: An In-depth Technical Guide to Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies employed for the determination of the molecular weight of furcellaran, a sulfated polysaccharide extracted from red algae with significant potential in the pharmaceutical and biomedical fields. Understanding the molecular weight and its distribution is paramount as it profoundly influences the physicochemical and biological properties of this compound, including its viscosity, gelling capacity, and therapeutic efficacy. This document details the principles, experimental protocols, and data interpretation for the key analytical techniques, supplemented by workflow visualizations and a comparative summary of quantitative data.

Introduction to this compound and the Importance of Molecular Weight

This compound is a high-molecular-weight sulfated polysaccharide primarily composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose. Its molecular weight is not a single value but rather a distribution of different chain lengths, a characteristic feature of most natural polymers. The average molecular weight and the polydispersity index (PDI) are critical parameters that dictate its functional properties. For instance, higher molecular weight this compound typically exhibits stronger gelling properties, while lower molecular weight fragments may possess unique biological activities. Therefore, accurate and precise determination of its molecular weight is a crucial step in the research, development, and quality control of furcellan-based products.

Key Methodologies for Molecular Weight Determination

Several analytical techniques can be employed to determine the molecular weight of polysaccharides like this compound. The most prominent and widely used methods include Size Exclusion Chromatography (SEC), Viscometry, and Light Scattering techniques. Mass spectrometry also provides valuable information, particularly for smaller fragments or in conjunction with other techniques.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2] The separation is based on the hydrodynamic volume of the molecules in solution.[3] Larger molecules are excluded from the pores of the stationary phase and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer retention time.[1][4]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of this compound (e.g., 1-5 mg/mL) in an appropriate aqueous mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃ to prevent microbial growth).

-

Gently agitate the solution until the this compound is completely dissolved.

-

Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[4]

-

-

Instrumentation and Column Selection:

-

Utilize a High-Performance Liquid Chromatography (HPLC) or a dedicated GPC system equipped with a pump, injector, a set of SEC columns, and a detector.[4]

-

Select columns with a suitable pore size range to effectively separate the expected molecular weight range of the this compound sample.[3] Columns packed with materials like cross-linked agarose (B213101) or polyacrylamide are common for aqueous applications.[1]

-

The most common detector is a Refractive Index (RI) detector, which is sensitive to the concentration of the polymer.[5]

-

-

Calibration:

-

Prepare a series of narrow molecular weight distribution standards (e.g., pullulan or dextran (B179266) standards) of known molecular weights.[5][6]

-

Inject each standard individually and record its elution volume or retention time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the elution volume.[4]

-

-

Sample Analysis:

-

Inject the prepared this compound sample into the SEC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

From the calibration curve, determine the molecular weight of the this compound at each point of its elution profile.

-

Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]

-

Logical Workflow for SEC/GPC:

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mη) of polymers.[5][8] This technique relies on the relationship between the intrinsic viscosity [η] of a polymer solution and its molecular weight, as described by the Mark-Houwink-Sakurada equation:[9][10]

[η] = K * M^a

where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent system and temperature.[9][11]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaCl) at a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

-

Viscosity Measurement:

-

Data Analysis:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

-

Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where 'c' is the concentration.

-

Extrapolate the plots of reduced viscosity and inherent viscosity versus concentration to zero concentration to obtain the intrinsic viscosity [η].

-

If the Mark-Houwink parameters (K and a) for this compound in the chosen solvent are known, calculate the viscosity-average molecular weight (Mη) using the Mark-Houwink equation.[10] If not, they must be determined by calibrating with this compound fractions of known molecular weight (determined by an absolute method like light scattering).

-

Signaling Pathway for Viscometry Data Analysis:

Multi-Angle Light Scattering (MALS)

Multi-Angle Light Scattering (MALS) is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules in solution without the need for column calibration or reference standards.[5][13] The intensity of light scattered by a polymer molecule is directly proportional to its molecular weight and concentration.[14] By measuring the scattered light at multiple angles, both the molecular weight and the radius of gyration (Rg) can be determined.[13][15] MALS is often coupled with a separation technique like SEC (SEC-MALS).[16]

Experimental Protocol (SEC-MALS):

-

Sample Preparation and SEC Separation:

-

Prepare and separate the this compound sample using SEC as described in section 2.1.

-

-

Instrumentation:

-

Data Acquisition:

-

As the this compound fractions elute from the SEC column, they pass through the MALS and RI detectors simultaneously.

-

The MALS detector measures the intensity of scattered light at various angles, while the RI detector measures the concentration of each fraction.

-

-

Data Analysis:

-

The data from both detectors at each elution volume slice are processed using specialized software.

-

The software uses the Debye plot to extrapolate the scattered light intensity to zero angle to calculate the absolute molecular weight for each slice of the chromatogram.[13]

-

This allows for the determination of the molecular weight distribution, Mw, Mn, and PDI with high accuracy.

-

Logical Relationship in SEC-MALS:

Quantitative Data Summary

The molecular weight of this compound can vary depending on the source of the seaweed, extraction, and processing conditions. The following table summarizes representative molecular weight values for this compound and other polysaccharides determined by the described methods.

| Polysaccharide | Method | Mw (Da) | Mn (Da) | Mη (Da) | PDI | Reference |

| This compound | HP-SEC | ~220,000 | - | - | - | [18] |

| Polysaccharide (from Eupatorium adenophorum) | HPGPC | 4.05 x 10⁵ | 2.28 x 10⁵ | - | 1.793 | [6][12] |

| Polysaccharide (from Eupatorium adenophorum) | Viscometry | - | - | 3.59 x 10⁵ | - | [12] |

| Commercial Carrageenan | HPSEC | 732,900 | - | - | - | [19] |

Note: Data for this compound is limited in the readily available literature, highlighting the need for more comprehensive studies. The provided data for other polysaccharides serves as a reference for the typical range of values obtained with these techniques.

Conclusion

The determination of this compound's molecular weight is a critical analytical step for its characterization and application in research and industry. This guide has detailed the principles and experimental protocols for the primary techniques used for this purpose: Size Exclusion Chromatography, Viscometry, and Multi-Angle Light Scattering. Each method offers distinct advantages. SEC provides a detailed molecular weight distribution, viscometry offers a cost-effective means of determining an average molecular weight, and MALS delivers absolute molecular weight values without the need for calibration. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail. For a comprehensive characterization, a combination of these techniques, particularly SEC-MALS, is highly recommended.

References

- 1. microbenotes.com [microbenotes.com]

- 2. agilent.com [agilent.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. researchgate.net [researchgate.net]

- 5. Polysaccharide Molecular Weight Analysis Services - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 9. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 10. macro.lsu.edu [macro.lsu.edu]

- 11. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 12. Molecular weight determination by Chromatography and Viscometry: A case study using novel polysaccharide of Eupatorium adenophorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multi Angle Light Scattering - SEC-MALS | Malvern Panalytical [malvernpanalytical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Multi Angle Light Scattering (MALS) | Malvern Panalytical [malvernpanalytical.com]

- 16. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. Multi-angle light scattering – UCLA-DOE & Biochemistry Shared Instrumentation Core Facility [biochem.cores.ucla.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Furcellaran in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran, a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis, is a versatile biopolymer with significant potential in the pharmaceutical and drug delivery sectors. Its gelling, stabilizing, and biocompatible properties make it an attractive excipient for various formulations. A thorough understanding of its solubility in different solvent systems is paramount for its effective utilization in drug development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid in research and formulation development.

Factors Influencing this compound Solubility

The dissolution of this compound is a complex process governed by several factors, primarily the solvent composition, temperature, pH, and the presence of ions. The interplay of these factors dictates the extent to which this compound can be solubilized, which is crucial for achieving desired formulation characteristics.

Caption: Key factors influencing the solubility of this compound.

Solubility of this compound in Different Solvents

The solubility of this compound has been investigated in a range of aqueous and organic solvent systems. The following table summarizes the available qualitative and semi-quantitative data. It is important to note that precise quantitative data for this compound solubility is limited in publicly available literature.

| Solvent System | Temperature | Solubility | Factors Influencing Solubility |

| Water | > 75°C | Soluble[1] | Temperature is a critical factor; solubility increases significantly with heat. |

| 60°C | Soluble (used for dissolution in experimental protocols) | - | |

| Milk | > 75°C | Soluble[1] | Presence of proteins and fats may influence dissolution kinetics. |

| Sugar Solutions | > 90°C | Soluble[1] | High solute concentration requires higher temperatures for dissolution. |

| Salt Solutions (General) | - | Insoluble[1] | The presence of cations, particularly potassium (K+) and calcium (Ca2+), promotes gelling and reduces solubility. |

| Alcohol Solutions (e.g., Ethanol) | > 35% Alcohol | Insoluble[1] | This compound is generally insoluble in organic solvents with low polarity. |

| Polyols (e.g., Glycerol, Propylene Glycol) | - | Limited data available; generally considered a poor solvent. | The high viscosity of polyols can hinder the dissolution process. |

Experimental Protocols for Determining this compound Solubility

Accurate determination of this compound solubility is essential for reproducible research and formulation development. The following section outlines a detailed experimental workflow based on the widely accepted shake-flask method, coupled with a suitable quantification technique.

Caption: A typical experimental workflow for determining the solubility of this compound.

Detailed Methodologies

1. Materials and Equipment:

-

This compound powder (defined source and characteristics)

-

Solvents of interest (e.g., deionized water, buffer solutions of varying pH, salt solutions of known concentrations)

-

Sealed containers (e.g., screw-cap vials, flasks)

-

Shaking incubator or water bath with agitation capabilities

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate pore size, typically 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer (for Phenol-Sulfuric Acid Method) or High-Performance Liquid Chromatography (HPLC) system (for analysis after hydrolysis)

2. Shake-Flask Method Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a series of sealed containers, each containing a known volume of the respective solvent to be tested. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration.

-

Prepare a blank sample containing only the solvent.

-

-

Equilibration:

-

Seal the containers tightly to prevent solvent evaporation.

-

Place the containers in a shaking incubator or an agitated water bath set to the desired temperature.

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the containers and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

-

To separate the undissolved solid from the saturated solution, either:

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.

-

Filtration: Filter the solution using a syringe filter with a pore size that will retain the undissolved particles (e.g., 0.45 µm). It is crucial to pre-saturate the filter with the solution to avoid loss of the dissolved solute due to adsorption.

-

-

-

Sample Analysis:

-

Carefully collect a known volume of the clear supernatant or filtrate for quantification.

-

Dilute the sample as necessary to fall within the linear range of the chosen analytical method.

-

3. Quantification of Dissolved this compound:

Two common methods for quantifying the amount of dissolved polysaccharide are the Phenol-Sulfuric Acid Method and High-Performance Liquid Chromatography (HPLC) after acid hydrolysis.

a) Phenol-Sulfuric Acid Method (Colorimetric):

This method is a simple and widely used technique for the determination of total carbohydrates.

-

Reagents:

-

5% (w/v) Phenol (B47542) solution

-

Concentrated Sulfuric Acid

-

This compound standards of known concentrations

-

-

Procedure:

-

Pipette a small, known volume of the diluted sample (or standard) into a test tube.

-

Add the phenol solution and mix thoroughly.

-

Carefully and rapidly add concentrated sulfuric acid. The heat of the reaction is essential for color development.

-

Allow the tubes to cool to room temperature.

-

Measure the absorbance of the resulting yellow-orange color at a specific wavelength (typically 490 nm) using a spectrophotometer.

-

Construct a standard curve using the absorbance values of the this compound standards.

-

Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

-

b) High-Performance Liquid Chromatography (HPLC) after Acid Hydrolysis:

This method is more specific and can provide information about the monosaccharide composition of the this compound.

-

Acid Hydrolysis:

-

Hydrolyze a known volume of the sample by treating it with a strong acid (e.g., trifluoroacetic acid or sulfuric acid) at an elevated temperature to break down the polysaccharide into its constituent monosaccharides (primarily galactose and 3,6-anhydrogalactose).

-

Neutralize the hydrolyzed sample.

-

-

HPLC Analysis:

-

Inject the hydrolyzed and neutralized sample into an HPLC system equipped with a suitable column for sugar analysis (e.g., an amino- or ligand-exchange column).

-

Use an appropriate mobile phase and detector (e.g., a refractive index detector or a pulsed amperometric detector).

-

Quantify the monosaccharides by comparing their peak areas to those of known standards.

-

The concentration of this compound in the original sample can be calculated based on the amount of its constituent monosaccharides.

-

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various solvents, which is critical for its application in pharmaceutical and drug development. While qualitative data offers valuable initial guidance, the lack of extensive quantitative solubility data highlights an area for future research. The detailed experimental protocols provided herein offer a standardized approach for researchers to determine the solubility of this compound under their specific formulation conditions, thereby facilitating the development of novel and effective drug delivery systems. As research in this area progresses, a more comprehensive quantitative understanding of this compound's solubility will undoubtedly unlock its full potential as a valuable pharmaceutical excipient.

References

Unveiling Furcellaran: A Technical Guide to its Origin and Extraction from Furcellaria lumbricalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of furcellaran, a sulfated polysaccharide extracted from the red algae Furcellaria lumbricalis. We will delve into the origin and harvesting of this marine resource, followed by a detailed examination of the extraction and purification methodologies for this compound. This document is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary for harnessing the potential of this versatile biopolymer.

The Source: Furcellaria lumbricalis

Furcellaria lumbricalis, a species of red algae, is the exclusive natural source of this compound. Understanding its biology and ecology is crucial for sustainable harvesting and consistent quality of the final product.

Origin and Geographical Distribution

Furcellaria lumbricalis is predominantly found in the cold waters of the North Atlantic Ocean and the Baltic Sea.[1] Key commercial harvesting locations include the waters around Denmark, Canada, and Estonia.[2][3] The alga thrives on submerged rocks at depths of up to 30 meters, though it is most commonly found between 8 and 12 meters.[2] It can exist in two distinct forms: an attached ecotype that grows on hard substrates and a loose-lying, or drifting, form.[2] The loose-lying form, often found in large floating mats, is easier to harvest.[2]

Harvesting Methodologies

The harvesting of Furcellaria lumbricalis employs several methods, depending on the ecotype and local regulations. The loose-lying mats are often collected using bottom trawling.[4] Another significant and more sustainable method is the collection of "storm cast" seaweed, which is washed ashore naturally.[5] In some regions, to mitigate the environmental impact of dredging, methods like using cages or fences on the seabed to catch the drifting algae are being explored.[4] Due to its role as a habitat for various marine species, some governments impose regulations on harvesting practices to ensure the sustainability of this valuable resource.[2]

This compound: A Unique Polysaccharide

This compound is a sulfated galactan, structurally classified as a hybrid between β-carrageenan and κ-carrageenan.[2] Its unique chemical structure dictates its physicochemical properties and potential applications.

Chemical Structure and Composition

The backbone of this compound consists of alternating D-galactose and 3,6-anhydro-D-galactose residues.[3] It is a non-stoichiometrically undersulphated κ-carrageenan, meaning that not every possible site for a sulfate (B86663) ester group is occupied.[2] On average, a sulfate group is present for every 3.3 to 4.5 monosaccharide residues.[2]

Table 1: Chemical Composition of this compound

| Component | Content (%) | Reference |

| D-galactose | 46-53 | [3] |

| 3,6-anhydro-D-galactose | 30-35 | [3] |

| Sulfate | 12-16 | [3] |

Physicochemical Properties

The properties of this compound are influenced by its chemical structure, molecular weight, and the presence of cations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Molecular Weight | 20,000 - 80,000 Da | [3][6] | |

| ~290 kDa (water-extracted) | [7] | ||

| 407 ± 18 kDa | HPSEC-MALLS | [8] | |

| Sulfate Content | 5.3% (water-extracted) | [7] | |

| 14.1 ± 0.5% (w/w) | [8] | ||

| Solubility | Soluble in water at ~75-77°C | [3] | |

| Gelling Temperature | ~40-45°C | 1% solution | [3] |

| Melting Temperature | 35-45°C (1% gel) | Higher for higher concentrations | [3] |

| Gel Strength | Increases with K+, Rb+, and Cs+ ions | [2] | |

| Increases with increasing polymer concentration and pH | [7][9] | ||

| Viscosity | Increases on heating to ~43°C, then decreases | 1.5% dispersion | [3] |

Extraction and Purification of this compound

The extraction of this compound from Furcellaria lumbricalis is a multi-step process that can be optimized to achieve desired yields and physicochemical properties. Both water-based and alkaline extraction methods are employed.

Experimental Protocol: Water Extraction

This method is simpler and avoids the use of harsh chemicals, but may result in lower gel strength.

Methodology:

-

Preparation of Seaweed: Wash the fresh or dried Furcellaria lumbricalis with tap water to remove sand, epiphytes, and other impurities. Dry the seaweed at 60°C to a constant weight and then grind it into a fine powder.

-

Extraction: Suspend the powdered seaweed in a 33-fold mass of distilled water.[9] Heat the suspension to boiling and maintain it for a specified duration (e.g., 2-4 hours), with constant stirring.[3]

-

Filtration: Separate the hot extract from the seaweed residue by filtration through a porous glass filter or by centrifugation.

-

Precipitation: Add isopropanol (B130326) (3 volumes per volume of extract) to the clear filtrate to precipitate the this compound.[5]

-

Purification: Collect the precipitated this compound by filtration, wash it with ethanol, and then dry it in an oven at 60°C.[3]

Experimental Protocol: Alkaline Extraction

Alkaline treatment is a crucial step for enhancing the gelling properties of this compound by converting precursor molecules into 3,6-anhydro-D-galactose.

Methodology:

-

Preparation of Seaweed: Prepare the seaweed as described in the water extraction protocol.

-

Alkaline Pre-treatment (Optional but Recommended): Soak the air-dried algal material in a 0.4-0.6 M KOH solution (33-fold mass) for 7 days at room temperature.[5] After the treatment, thoroughly wash the seaweed with tap water until the wash water is neutral, and then dry it.

-

Extraction: Suspend the pre-treated or untreated seaweed powder in a 0.05 M KOH solution.[3] The optimal extraction time is typically 3-4 hours at boiling temperature with continuous stirring.[3]

-

Filtration and Precipitation: Follow the same filtration and precipitation steps as in the water extraction protocol.

-

Purification: Collect, wash, and dry the precipitated this compound as previously described.

Table 3: Comparison of Extraction Methods and Their Impact on this compound Properties

| Extraction Method | Extraction Time (hours) | Yield (%) | Gel Strength (g/cm²) | Reference |

| Water | 2 | - | 110 | [3] |

| 0.02 M NaOH | 3 | - | 280 | [3] |

| 0.05 M KOH | 4 | - | 350 | [3] |

| Water (unattached form) | 4 | 19 | - | [5] |

| Water (attached form) | 4 | 32 | - | [5] |

Experimental Workflows and Signaling Pathways

To visualize the processes described, the following diagrams illustrate the key workflows and the chemical transformation central to enhancing this compound's gelling properties.

References

- 1. Structural characterization and in vitro bioactivity of Furcellaria lumbricalis polysaccharides: Implications for skin, immune, and gut health applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kirj.ee [kirj.ee]

- 4. researchgate.net [researchgate.net]

- 5. kbfi.ee [kbfi.ee]

- 6. researchgate.net [researchgate.net]

- 7. estagar.ee [estagar.ee]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

rheological behavior of aqueous furcellaran solutions

An In-depth Technical Guide to the Rheological Behavior of Aqueous Furcellaran Solutions

Introduction to this compound

This compound is a sulfated anionic polysaccharide extracted from the red algae Furcellaria lumbricalis. Structurally, it is a hybrid carrageenan, primarily composed of repeating units of β-D-galactopyranose and 3,6-anhydro-α-D-galactopyranose, with sulfate (B86663) ester groups.[1] It is often considered a hybrid of kappa (κ) and beta (β) carrageenan.[2] This structure gives it properties reminiscent of both agar (B569324) and carrageenan.[1] In the food industry, it is recognized as a gelling agent, thickener, and stabilizer (E408), but its unique rheological characteristics also make it a subject of interest for pharmaceutical and drug development applications.[2][3]

The key functional property of this compound is its ability to form thermo-reversible gels upon cooling, a process driven by a conformational change from a random coil to an ordered double-helix structure.[4] The subsequent aggregation of these helices, often mediated by specific cations like potassium (K+), leads to the formation of a robust three-dimensional gel network.[4] This guide provides a detailed overview of the rheological properties of aqueous this compound solutions, focusing on the influence of concentration, temperature, and ions, supported by quantitative data and detailed experimental protocols.

Core Rheological Properties

The flow and deformation behavior of this compound solutions are governed by several key factors. Generally, these solutions exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases with an increasing shear rate.[5][6] At higher concentrations, they transition from viscous solutions to viscoelastic gels with significant solid-like character.[7][8]

Effect of Concentration

Concentration is a critical determinant of the rheological profile of this compound solutions. As the concentration of this compound increases, there is a significant rise in viscosity, shear stress, and the viscoelastic moduli (Storage Modulus G' and Loss Modulus G'').[2][7][9]

-

Viscosity: The viscosity of this compound solutions increases with higher polymer concentrations.[2][7] This is due to increased polymer chain interactions and entanglements.

-

Viscoelasticity: At low concentrations (e.g., up to 1 g/L), this compound solutions behave as liquids, with the loss modulus (G'') being greater than the storage modulus (G'). As concentration increases (e.g., to 3 g/L and 5 g/L), the storage modulus (G') increases significantly, indicating the formation of a more structured, gel-like network.[7][8] At a concentration of 5 g/L, the solution can achieve a gel-like consistency.[7][8] This transition highlights the concentration-dependent shift from liquid-like to solid-like (elastic) behavior.

Effect of Temperature

Temperature profoundly impacts the viscosity and gelling state of this compound solutions.

-

Dissolution and Viscosity Changes: this compound powder is soluble in water at temperatures above 75°C.[3][10] The viscosity of a this compound solution is highly temperature-dependent. For example, a 1.5% dispersion shows an increase in viscosity upon heating to around 43°C, after which viscosity decreases with further heating.[3] Upon cooling, viscosity gradually increases until the gelation point is reached.[3]

-

Gelation and Melting: this compound forms gels upon cooling to approximately 40-45°C.[3] These gels are thermo-reversible, meaning they can be melted by heating and reformed upon cooling. A 1% gel shows little hysteresis, with gelling and melting temperatures between 35-45°C.[3] However, at higher concentrations, the melting temperature is higher than the gelling temperature, a phenomenon known as thermal hysteresis.[2][3] Short-term heat treatment at high temperatures (75–115°C) can cause polymer degradation and desulphation, leading to a decrease in molecular weight, viscosity, and gel hardness.[11]

Effect of Ions

The presence of specific cations, particularly potassium (K+) and calcium (Ca2+), significantly enhances the gelling properties of this compound.[10] These ions are believed to mediate the aggregation of the double-helical structures formed during cooling, which is essential for creating a strong gel network.[4]

-

Gel Strength: The strength of this compound gels, quantified by the storage modulus (G'), increases with a higher concentration of potassium and calcium ions.[10] For instance, reducing the KCl concentration from 40 mM to 10 mM in a 1.5% (w/w) this compound gel can cause a threefold decrease in the storage modulus (from ~30,000 Pa to ~9,300 Pa).[2]

Quantitative Data Summary

The following tables summarize the quantitative rheological data for aqueous this compound solutions as reported in the cited literature.

Table 1: Effect of this compound Concentration on Viscoelastic Properties

| This compound Concentration (g/L) | Storage Modulus (G') Range (Pa) at -12°C, 60% Sucrose (B13894) | Frequency Range (Hz) | Observations | Reference |

|---|---|---|---|---|

| Up to 1 | 1 - 11 | 0.1 - 10 | Solution exhibits primarily liquid-like behavior. | [7] |

| 3 | 10 - 100 | 0.1 - 10 | Significant increase in elastic behavior. | [7] |

| 5 | Not specified, but forms a gel-like consistency | 0.1 - 10 | Strong gel-like network formation. |[7][8] |

Table 2: Effect of Potassium Chloride (KCl) on Gel Strength

| This compound Concentration (% w/w) | KCl Concentration (mM) | Storage Modulus (G') (Pa) | Observations | Reference |

|---|---|---|---|---|

| 1.5 | 40 | ~30,000 | Strong gel formation. | [2] |

| 1.5 | 10 | ~9,300 | Gel strength decreases significantly with lower ion concentration. |[2] |

Table 3: Thermal Properties of this compound Gels

| This compound Concentration (% w/w) | Gelling Temperature (°C) | Melting Temperature (°C) | Hysteresis (°C) | Reference |

|---|---|---|---|---|

| 1.0 | ~40-45 | ~35-45 | Very little | [3] |

| 1.5 (in 40 mM KCl) | Not specified | Not specified | 31 |[2] |

This compound Gelation Mechanism & Experimental Workflow

The gelation of this compound is a two-step process involving a conformational change followed by aggregation, which is crucial for its function as a gelling agent.

Caption: this compound gelation involves a coil-to-helix transition followed by cation-mediated aggregation.

The rheological properties of this compound are typically characterized using a rotational rheometer. The following workflow outlines the standard procedure.

Caption: Standard workflow for preparing and analyzing this compound solutions using a rheometer.

Experimental Protocols

Detailed and consistent methodologies are essential for obtaining reproducible rheological data. The protocols below are synthesized from common practices in the literature.[7][11][12]

Sample Preparation

-

Dissolution: Disperse the desired amount of this compound powder (e.g., 0.05 to 5 g/L) in deionized water or a relevant buffer.[7] If other solutes like sucrose or salts are required, they should be added at this stage.[7]

-

Heating: Heat the solution to a temperature sufficient for complete dissolution (typically >75°C, with 60°C to 75°C often used in protocols with stirring) using a magnetic stirrer until the solution is clear and homogenous.[7][11]

Rheological Measurements

These measurements are typically performed using a controlled-stress or controlled-strain rotational rheometer.

-

Instrument Setup:

-

Geometry: A plate-plate geometry (e.g., 50 mm diameter) or a cone-plate geometry is commonly used.[7][13] For preventing slip, surfaces may be hatched or treated with sandpaper.[12]

-

Gap: Set a specific gap between the plates (e.g., 0.3 mm).[7]

-

Temperature Control: Use a Peltier or similar system to precisely control the temperature of the measurement plate.

-

-

Sample Loading and Equilibration:

-

Pre-heat the rheometer plate to the initial sample temperature (e.g., 60°C).[7]

-

Pipette the hot sample solution onto the center of the lower plate.

-

Lower the upper plate to the specified gap, ensuring the sample completely fills the gap and trimming any excess.

-

Apply a layer of low-viscosity paraffin oil to the exposed sample edge to prevent water evaporation during the experiment.[7]

-

Allow the sample to equilibrate at the starting temperature for a set period (e.g., 5 minutes).[11]

-

-

Measurement Procedures:

-

Amplitude Sweep (Strain Sweep): To identify the linear viscoelastic region (LVER), perform an oscillatory amplitude sweep at a constant frequency (e.g., 1 Hz or 1 rad/s).[7][12] The LVER is the range of strain amplitudes where the storage (G') and loss (G'') moduli are independent of the applied strain. Subsequent oscillatory tests should be conducted at a strain value within this region (e.g., 15%).[7]

-

Frequency Sweep: To characterize the viscoelastic nature of the sample, perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain amplitude (within the LVER) and temperature.[7] This test reveals how the material's elastic and viscous properties change with the timescale of deformation.

-

Temperature Sweep (Temperature Ramp): To determine gelation and melting points, apply a controlled cooling and heating ramp (e.g., 1°C/min) while performing small-amplitude oscillations at a constant frequency (e.g., 10 Hz) and strain.[11] The crossover point of G' and G'' during cooling is often defined as the gelation temperature, while the crossover during heating can indicate the melting temperature.

-

Conclusion

The is complex and highly dependent on concentration, temperature, and ionic environment. These solutions exhibit pronounced shear-thinning and viscoelastic properties, transitioning from viscous liquids at low concentrations to strong, brittle, thermo-reversible gels at higher concentrations. The gelation process is driven by a coil-to-helix conformational transition and subsequent cation-mediated aggregation. A thorough understanding and precise measurement of these properties, using standardized protocols, are critical for leveraging this compound in advanced applications, including controlled-release drug delivery systems, tissue engineering scaffolds, and as a functional excipient in pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. seatechbioproducts.com [seatechbioproducts.com]

- 4. nordicrheologysociety.org [nordicrheologysociety.org]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of this compound Addition and High-Pressure Homogenization Process on the Physicochemical, Rheological and Sensory Properties of Chocolate Milk Drinks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound: Impact of Concentration, Rheological Properties, and Structure on Ice Recrystallization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mendelnet.cz [mendelnet.cz]

- 10. estagar.ee [estagar.ee]

- 11. Impact of short-term heat treatment on the structure and functional properties of commercial this compound compared to commercial carrageenans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental challenges in determining the rheological properties of bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rheological Characterization of Biological Hydrogels in Aqueous State [biotechrep.ir]

The Discerning Bond: An In-depth Technical Guide to the Gelation Mechanism of Furcellaran with Potassium Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the intricate molecular processes governing the gelation of furcellaran in the presence of potassium ions. This compound, a sulfated galactan extracted from the red seaweed Furcellaria lumbricalis, exhibits remarkable thermoreversible gelling properties that are of significant interest in the pharmaceutical, biomedical, and food industries. Understanding the precise mechanism of gel formation is paramount for the rational design and application of this compound-based hydrogels in areas such as controlled drug delivery, tissue engineering, and advanced food texturizing. This document synthesizes current scientific understanding, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular events and investigative workflows.

The Core Mechanism: A Symphony of Helices and Ions

The gelation of this compound is a thermally driven process that is critically dependent on the presence of specific cations, with potassium ions (K⁺) being particularly effective. The mechanism can be dissected into a two-step model, a concept that also applies to the structurally similar κ-carrageenan.

Step 1: Coil-to-Helix Transition

In a hot aqueous solution, this compound chains exist as random coils. As the solution cools, a conformational change is initiated. The linear polysaccharide chains begin to organize themselves into rigid, single-helical structures. This is a temperature-dependent, reversible process.

Step 2: Double Helix Formation and Aggregation

The newly formed single helices then associate to form more stable double-helical structures. It is at this stage that potassium ions play their pivotal role. The positively charged potassium ions are positioned strategically, neutralizing the electrostatic repulsion between the negatively charged sulfate (B86663) ester groups on the this compound backbone. This charge shielding allows the double helices to approach each other closely, facilitating their aggregation into a three-dimensional network. These aggregated helical regions, known as "junction zones," are the fundamental cross-links that give the gel its structure and mechanical strength. The strength and stability of the resulting gel are directly influenced by the concentration of both this compound and potassium ions.[1][2]

The following diagram illustrates this fundamental signaling pathway:

Quantitative Data Presentation

The following tables summarize the quantitative relationships between this compound concentration, potassium ion concentration, and the resulting gel properties. The data for this compound is complemented by data from κ-carrageenan, a structurally and functionally similar polysaccharide, to provide a broader context.

Table 1: Effect of this compound and Potassium Chloride (KCl) Concentration on Gel Strength

| Polysaccharide | Concentration (% w/v) | KCl Concentration (M) | Gel Strength (g/cm²) | Reference |

| This compound | 1.5 | - | Varies with source | [3] |

| κ-Carrageenan | 1.5 | 0.01 | ~150 | [4] |

| κ-Carrageenan | 1.5 | 0.1 | ~400 | [4] |

| κ-Carrageenan | 1.5 | 0.3 | ~550 | [4] |

Table 2: Influence of this compound and Potassium Chloride (KCl) Concentration on Gelling and Melting Temperatures

| Polysaccharide | Concentration (% w/v) | KCl Concentration (M) | Gelling Temp. (°C) | Melting Temp. (°C) | Reference |

| This compound | 1.0 | - | ~40-45 | ~35-45 (low hysteresis) | [5] |

| This compound | 1.5 | - | Tsg (sol-gel transition) | Tgs (gel-sol transition) | [3] |

| κ-Carrageenan | 1.5 | 0.01 | ~35 | ~45 | [4] |

| κ-Carrageenan | 1.5 | 0.1 | ~45 | ~60 | [4] |

| κ-Carrageenan | 1.5 | 0.3 | ~50 | ~70 | [4] |

Table 3: Impact of Potassium Chloride (KCl) Concentration on the Storage Modulus (G') of this compound Gels

| This compound Concentration (% w/v) | KCl Concentration (mM) | Storage Modulus (G') (Pa) | Reference |

| 1.5 | 10 | ~9300 | [6] |

| 1.5 | 40 | ~30000 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the gelation mechanism of this compound with potassium ions.

Rheological Analysis: Determining Gelling and Melting Temperatures

Objective: To determine the sol-gel and gel-sol transition temperatures of a this compound solution.

Apparatus: A controlled-stress rheometer equipped with a Peltier temperature control system and a parallel plate geometry (e.g., 40 mm diameter).

Procedure:

-

Sample Preparation: Prepare a 1.5% (w/v) this compound solution by dissolving the powder in deionized water containing the desired concentration of KCl (e.g., 0.1 M) at an elevated temperature (e.g., 80°C) with continuous stirring until fully dissolved.

-

Loading the Sample: Preheat the rheometer's lower plate to 80°C. Pipette the hot this compound solution onto the center of the plate. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample. Apply a thin layer of low-viscosity mineral oil to the exposed edge of the sample to prevent evaporation.

-

Temperature Sweep (Cooling): Equilibrate the sample at 80°C for 5 minutes. Initiate a cooling ramp from 80°C to 20°C at a constant rate of 1°C/min. During the cooling ramp, apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%, within the linear viscoelastic region). Record the storage modulus (G') and loss modulus (G''). The gelling temperature (Tgel) is identified as the temperature at which G' and G'' crossover (tan δ = 1).[3]

-

Temperature Sweep (Heating): Following the cooling ramp, initiate a heating ramp from 20°C to 80°C at a constant rate of 1°C/min under the same oscillatory conditions. The melting temperature (Tmelt) is identified as the temperature at which G' and G'' crossover during heating.[3]

Gel Strength Measurement

Objective: To quantify the mechanical strength of the this compound gel.

Apparatus: A texture analyzer equipped with a cylindrical probe (e.g., 0.5-inch diameter) and a load cell.

Procedure:

-

Gel Preparation: Prepare the this compound solution as described in 3.1. Pour the hot solution into standardized containers (e.g., beakers or molds) to a specific height and allow them to set at a controlled temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to ensure complete gelation.

-

Measurement: Equilibrate the gel samples to the desired measurement temperature. Place a gel container centrally on the texture analyzer platform.

-

Penetration Test: Lower the cylindrical probe at a constant speed (e.g., 1 mm/s) into the gel. The instrument records the force as a function of penetration depth. The gel strength is typically reported as the peak force (in grams) required to penetrate the gel to a specific distance (e.g., 4 mm).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To elucidate the chemical structure of this compound, including the degree of sulfation and the presence of anhydro-galactose residues, which are crucial for gelation.

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C nuclei.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). The dissolution may require heating (e.g., 80°C) to ensure complete solubilization.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80°C) to ensure the polymer is in a solution state and to reduce viscosity. A standard one-pulse sequence is typically used. The anomeric proton signals provide information about the different sugar residues.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence, at the same elevated temperature. The chemical shifts of the carbon atoms provide detailed information about the monosaccharide composition, linkage types, and the position of sulfate groups.[8][9]

-

Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). The chemical shifts are compared with literature values for known carrageenan structures to identify the specific repeating units in this compound. The integration of specific signals can be used to quantify the degree of sulfation and the ratio of different sugar residues.

Mandatory Visualizations

The following diagrams, created using the DOT language, provide a visual representation of the logical relationships in the experimental workflow and the core gelation mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of short-term heat treatment on the structure and functional properties of commercial this compound compared to commercial carrageenans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. seatechbioproducts.com [seatechbioproducts.com]

- 6. researchgate.net [researchgate.net]

- 7. stablemicrosystems.com [stablemicrosystems.com]

- 8. kbfi.ee [kbfi.ee]

- 9. researchgate.net [researchgate.net]

Physical Properties of Furcellaran Gels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcellaran is a sulfated polysaccharide extracted from the red seaweed Furcellaria lumbricalis. Structurally similar to kappa-carrageenan, it is a hybrid copolymer of β-carrageenan and κ-carrageenan building blocks.[1][2] This composition imparts unique gelling properties that are of significant interest in the food, pharmaceutical, and biomedical fields.[3][4] this compound forms strong, thermo-reversible gels, and its textural and rheological characteristics can be precisely controlled by various factors.[4][5] This technical guide provides an in-depth overview of the core physical properties of this compound gels, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Rheological Properties

The rheological behavior of this compound gels is a critical determinant of their application. These gels are viscoelastic systems, meaning they exhibit both solid-like (elastic) and liquid-like (viscous) properties. These are quantified by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[6]

This compound gels are characterized as physically cross-linked network gels.[1] The storage modulus (G') is consistently higher than the loss modulus (G'') across a range of frequencies, indicating a stable gel structure.[1][6] The rheological properties are highly dependent on the this compound concentration, with the storage modulus increasing significantly with higher polymer content.[1][6] Furthermore, the presence of cations, particularly potassium (K+) and calcium (Ca2+), markedly enhances the gel strength by promoting the aggregation of helical structures.[1][2][5] For instance, the storage moduli of 1.5% (w/w) this compound gels can decrease approximately threefold when the KCl concentration is reduced from 40 mM to 10 mM.[2]

The viscosity of this compound solutions is also temperature-dependent. For example, a 1.5% dispersion shows an increase in viscosity upon heating to around 43°C, after which it decreases with further heating.[7] Upon cooling, the viscosity steadily increases until the gelling point is reached.[7]

Textural Properties

The texture of this compound gels is often described as firm and brittle, similar to kappa-carrageenan gels.[8][9] However, they are also noted to be more elastic than agar (B569324) or carrageenan gels.[7] The textural properties can be quantified using Texture Profile Analysis (TPA), which measures parameters such as hardness, springiness, cohesiveness, gumminess, and chewiness.[10]

The addition of other substances can significantly modify the texture of this compound gels. For example, the incorporation of locust bean gum can alter the gel texture, and the addition of sugar can transition the texture from brittle to more elastic.[5][7] When blended with other biopolymers, such as fish gelatin, low concentrations of this compound can enhance hardness and overall textural characteristics.[10] However, at higher concentrations (>50%), it can lead to a decrease in springiness, making the gel more brittle.[10][11]

Gelling and Melting Temperatures

This compound solutions form gels upon cooling and melt upon heating, a property known as thermo-reversibility.[4][5] The gelling temperature for a 1% this compound solution is typically in the range of 40-45°C.[7] The melting temperature of these gels is influenced by the this compound concentration; a 1% gel shows little hysteresis, melting between 35-45°C, while higher concentrations result in higher melting points.[7] On average, 1.5% (w/w) this compound gels in 40 mM KCl solutions exhibit a temperature hysteresis of approximately 31°C.[2]

The gelling and melting points are also significantly affected by the presence of cations. An increase in the concentration of potassium and calcium ions leads to an increase in both gelling and melting temperatures.[5][10] Conversely, the addition of sugar tends to decrease the gelling temperature.[5]

Factors Influencing Gel Properties

Several factors can be manipulated to control the physical properties of this compound gels:

-

Concentration: Higher concentrations of this compound lead to stronger gels with increased hardness and higher gelling and melting temperatures.[1][5][6]

-

Cations: The presence of cations, especially K+ and Ca2+, is crucial for gelation. These ions shield the negative charges of the sulfate (B86663) groups on the polysaccharide chains, allowing for the formation and aggregation of double helices, which form the gel network.[1][5] Increasing cation concentration generally enhances gel strength.[1][5]

-

pH: The pH of the medium influences the gel strength. For instance, the shear modulus of a this compound gel can reach a maximum at a pH of around 4.3.[1] Gel strength is also reported to be maximal at pH 8.[7] Heating under acidic conditions (low pH) can lead to hydrolysis and degradation of the polysaccharide, resulting in a loss of gelling ability.[7]

-

Temperature: As a thermo-reversible gel, temperature cycles of heating and cooling control the sol-gel transition.[4] However, prolonged heating at high temperatures can cause degradation and a decrease in gel strength.[4][12]

-

Addition of Other Hydrocolloids and Ingredients: The properties of this compound gels can be modified by the addition of other substances like locust bean gum, guar (B607891) gum, sucrose, and proteins.[7][10] These interactions can be synergistic, leading to unique textural and rheological properties.[7]

Quantitative Data Summary

| Property | Condition | Value | Reference |

| Gelling Temperature | 1% this compound solution | 40-45 °C | [7] |

| Melting Temperature | 1% this compound solution | 35-45 °C | [7] |

| 1.5% this compound gels (origin dependent) | 35.5 to 63.8 °C | [13] | |

| Temperature Hysteresis | 1.5% (w/w) this compound in 40 mM KCl | ~31 °C | [2] |

| Storage Modulus (G') | 1.5% (w/w) this compound in 40 mM KCl | ~30,000 Pa | [2] |

| 1.5% (w/w) this compound in 10 mM KCl | ~9,300 Pa | [2] | |

| Sulfate Content | 12-16% | [7] | |

| Molecular Weight | 20,000 - 80,000 Da | [7] |

Experimental Protocols

Rheological Analysis

Objective: To determine the viscoelastic properties (Storage Modulus G' and Loss Modulus G'') and the gelling and melting temperatures of this compound gels.

Apparatus: A controlled-strain rheometer with a parallel plate or cone-and-plate geometry. A temperature control unit (Peltier) is required.

Methodology:

-

Sample Preparation: Prepare this compound solutions of the desired concentration (e.g., 1.5% w/v) by dissolving the powder in deionized water, with or without the addition of salts (e.g., KCl), at an elevated temperature (e.g., 75-90°C) with continuous stirring until fully dissolved.[4]

-

Loading: Pour the hot solution onto the pre-heated rheometer plate. Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample. Apply a thin layer of low-viscosity silicone oil to the exposed edges of the sample to prevent evaporation.[4]

-

Temperature Sweep (for Gelling and Melting Points):

-

Equilibrate the sample at a high temperature (e.g., 90°C) for a few minutes.[4]

-

Cool the sample at a constant rate (e.g., 1-5°C/min) to a low temperature (e.g., 5-25°C) while applying a small oscillatory strain at a fixed frequency (e.g., 1 Hz) within the linear viscoelastic region.[4]

-

Subsequently, heat the sample back to the initial high temperature at the same rate.[4]

-

The gelling temperature is often defined as the temperature at which G' exceeds G'' during cooling, and the melting temperature is the point where G'' exceeds G' upon heating. Alternatively, the crossover point of G' and G'' can be used.[10]

-

-

Frequency Sweep (for Gel Structure Characterization):

-

After the gel has formed and equilibrated at the desired temperature (e.g., 25°C), perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 100 rad/s) at a constant small strain within the linear viscoelastic region.[1]

-

A gel is typically characterized by G' being significantly larger than G'' and both moduli showing little frequency dependence.[1]

-

Texture Profile Analysis (TPA)

Objective: To quantify the textural properties of this compound gels, such as hardness, springiness, and cohesiveness.

Apparatus: A texture analyzer equipped with a cylindrical probe.

Methodology:

-

Sample Preparation: Prepare the this compound solution as described for rheological analysis and pour it into molds of a specific dimension (e.g., 20 mm height and 20 mm diameter). Allow the gels to set at a controlled temperature (e.g., 5°C) overnight.[4]

-

Testing:

-

Remove the gel from the mold and place it on the texture analyzer platform.

-